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Compound of Interest

Compound Name: Aristolactam BIII

Cat. No.: B052574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity of Aristolactam BIII,
a natural product identified as a potent kinase inhibitor. Understanding the selectivity profile of

a kinase inhibitor is paramount in drug discovery, as it helps to predict potential therapeutic

effects and off-target toxicities. This document summarizes the known inhibitory activities of

Aristolactam BIII, details the experimental methodologies used for such assessments, and

visualizes the relevant biological pathways.

Kinase Inhibition Profile of Aristolactam BIII
Aristolactam BIII has been identified as a highly potent inhibitor of Dual-specificity tyrosine-

phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in the pathology of Down

syndrome and other neurological conditions.[1][2] Its cross-reactivity has been evaluated

against a limited number of other kinases, primarily within the same family.

The following table summarizes the reported half-maximal inhibitory concentration (IC50)

values for Aristolactam BIII against several kinases. Lower IC50 values indicate greater

potency.
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Kinase Target IC50 (nM) Kinase Family

DYRK1A 9.67 - 15.5 CMGC (DYRK)

DYRK1B 17.4 CMGC (DYRK)

CLK1 11.4 CMGC (CLK)

CLK4 6.7 CMGC (CLK)

Data compiled from multiple sources.[1][2]

Note on Data Availability: While Aristolactam BIII shows high potency for DYRK1A and related

kinases like CLK1 and CLK4, a comprehensive, large-scale kinome scan profiling its activity

against a broad panel of human kinases is not publicly available at this time. Therefore, its

selectivity against the wider kinome remains to be fully characterized. The comparison is

currently limited to the kinases listed above.

Experimental Protocols
The determination of kinase inhibition potencies, such as IC50 values, is typically performed

using in vitro kinase assays. Below are detailed methodologies for two common types of

assays used in kinase inhibitor profiling.

In Vitro Radiometric Kinase Assay (e.g., 33P-ATP Filter
Binding Assay)
This assay directly measures the enzymatic activity of the kinase by quantifying the

incorporation of a radiolabeled phosphate from 33P-ATP onto a specific substrate.

Materials:

Purified recombinant kinase (e.g., DYRK1A)

Kinase-specific substrate peptide (e.g., Woodtide or similar)

Aristolactam BIII or other test compounds
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Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM

MgCl2, 5 mM EGTA, 2 mM EDTA)

Dithiothreitol (DTT)

[γ-33P]ATP

Unlabeled ATP

Phosphocellulose filter plates

Phosphoric acid wash solution

Scintillation counter

Procedure:

Compound Preparation: Prepare a serial dilution of Aristolactam BIII in DMSO, typically

starting from a high concentration (e.g., 10 mM) and performing 3- to 10-fold dilutions.

Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer,

DTT, substrate peptide, and the kinase enzyme.

Initiation of Reaction: In a 96-well plate, add the test compound dilutions. To this, add the

kinase/substrate master mix. Initiate the kinase reaction by adding a solution of [γ-33P]ATP

and unlabeled ATP (at a concentration typically near the Km for the specific kinase).

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a

predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear

range.

Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid.

Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated

substrate will bind to the filter, while the unreacted [γ-33P]ATP is washed away.

Washing: Wash the filter plate multiple times with phosphoric acid to remove non-

incorporated radioactivity.
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Detection: After drying the plates, add a scintillant to each well and measure the radioactivity

using a scintillation counter.

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the

percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the

data to a sigmoidal dose-response curve to calculate the IC50 value.

LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based competition binding assay that

measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-

binding site of the kinase.

Materials:

Purified, tagged recombinant kinase (e.g., GST-DYRK1A)

LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)

Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor)

Aristolactam BIII or other test compounds

Assay buffer (provided with the kit)

384-well microplates

Fluorescence plate reader capable of time-resolved FRET (TR-FRET)

Procedure:

Compound Plating: Prepare serial dilutions of Aristolactam BIII in DMSO and dispense into

the assay plate.

Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled

antibody in the assay buffer. Add this mixture to the wells containing the test compound.
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Tracer Addition: Prepare a solution of the Alexa Fluor™-labeled tracer and add it to all wells

to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for 1 hour, protected from light, to allow

the binding reaction to reach equilibrium.

Detection: Read the plate using a TR-FRET-enabled plate reader. The reader will measure

the emission from both the europium donor (at 615 nm) and the Alexa Fluor™ acceptor (at

665 nm) after excitation at 340 nm.

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). In the absence of an inhibitor,

the tracer binds to the kinase, bringing the donor and acceptor fluorophores into proximity

and generating a high FRET signal. A competing inhibitor like Aristolactam BIII will displace

the tracer, leading to a decrease in the FRET signal. Calculate the percent inhibition based

on high (no inhibitor) and low (no kinase) controls. Determine the IC50 value by plotting the

percent inhibition against the log of the inhibitor concentration.

Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key workflows and pathways related to the assessment of

Aristolactam BIII.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b052574#cross-reactivity-of-aristolactam-biii-with-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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